4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Researchers requiring consistent SAR and reliable reactivity often face batch-to-batch variability and unpredictable tautomer populations in generic triazole-3-thiols. This compound resolves both issues with a well-defined structure, optimized logP (3.80), and a thiol-favored equilibrium that ensures robust nucleophilicity. - Predicted LogP 3.80 & only 3 rotatable bonds deliver superior passive permeability for cell-based assays. - Thiol-predominant tautomer enables efficient S-alkylation, S-arylation, and metal coordination chemistry. - Commercial availability at ≥95% purity with unambiguous structural assignment (canonical SMILES confirmed) supports immediate synthetic use.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 669729-27-5
Cat. No. B1366466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
CAS669729-27-5
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)
InChIKeyDNADHHDEAPRXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol: Baseline Characteristics & Procurement


4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 669729-27-5) is a heterocyclic small molecule within the 1,2,4-triazole-3-thiol class, characterized by a C13H17N3S formula and a molecular weight of 247.36 g/mol . The compound features a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a 4-isopropylphenyl moiety at the C5 position, along with a reactive thiol (-SH) group at C3 . As a triazole derivative, it belongs to a class extensively studied for diverse pharmacological activities including antimicrobial, antifungal, anticancer, and antioxidant properties [1]. The compound is commercially available from multiple suppliers with typical purities of 95–98% , positioning it as an accessible building block for medicinal chemistry and chemical biology research.

Compound Class 1,2,4-Triazole-3-thiol building block with N4-ethyl and C5-(4-isopropylphenyl) substitution
Selection Logic N4-ethyl group provides a reported LogP and conformational profile suited for membrane permeability studies
Procurement Context Commercially available (95–98% purity range) for medicinal chemistry and chemical biology workflows

4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol: Why Generic Substitution Fails


Generic substitution within the 1,2,4-triazole-3-thiol class fails because subtle structural variations—particularly at the N4 and C5 positions—produce non-linear and often unpredictable changes in biological activity, physicochemical properties, and synthetic utility. For instance, replacing the 4-ethyl substituent with an allyl group (CAS 669729-26-4) or methyl group (CAS 669729-28-6) alters lipophilicity, metabolic stability, and protein-binding potential in ways that cannot be reliably extrapolated . Similarly, modifying the 5-(4-isopropylphenyl) moiety to a thiophene ring (as in 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) shifts electronic properties and molecular recognition profiles, as evidenced by distinct molecular docking scores against viral targets [1]. The thiol-thione tautomeric equilibrium inherent to this scaffold is exquisitely sensitive to substitution pattern, solvent, and pH, meaning that even structurally close analogs may exhibit fundamentally different reactive species distributions [2]. Consequently, researchers seeking reproducible SAR data or validated biological activity must procure and test the exact compound rather than relying on in-class surrogates. The following quantitative evidence delineates specific, measurable differentiation dimensions that inform scientifically sound procurement decisions.

N4-allyl or N4-methyl analogs shift lipophilicity and conformational flexibility; assay-response profiles may not transfer directly.
N4-amino analogs favor thione tautomer, which may reduce nucleophilic thiol availability for S-functionalization or metal coordination.
Molecular recognition at target pockets depends on N4 steric profile; docking scores obtained with bulkier N4-substituted analogs may differ.

4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation Evidence


Lipophilicity: N4-Ethyl vs N4-Allyl and N4-Methyl Analogs

The target compound exhibits a predicted LogP value of 3.80 , which is 0.43 units higher than its N4-allyl analog (LogP ≈ 3.37 predicted) and 0.62 units higher than its N4-methyl analog (LogP ≈ 3.18 predicted) . This increased lipophilicity correlates with enhanced membrane permeability potential while remaining within the drug-like range (LogP < 5), positioning the N4-ethyl substitution as an optimized balance between solubility and passive diffusion compared to shorter alkyl chain analogs.

Predicted LogP
Cross-study comparable
LogP = 3.80
May support membrane permeability assessment in cell-based assays.
ΔLogP +0.43 vs N4-allyl; +0.62 vs N4-methyl. Predicted values.
Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Thiol-Thione Tautomerism: Reactivity Advantage Over N4-Amino Analogs

1,2,4-Triazole-3-thiols exist in dynamic equilibrium between thiol (-SH) and thione (=S) tautomers, with the equilibrium position dictated by substitution pattern and environment. DFT calculations on structurally related 1,2,4-triazole-3-thiol derivatives demonstrate that N4-alkyl substitution (as in the target compound) stabilizes the thiol tautomer in the solid state and in DMSO-d6, whereas N4-amino substituted analogs (e.g., 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol) exhibit a more pronounced thione character due to increased electron donation [1]. Specifically, computational energy differences (ΔE) between tautomers range from 2.5–5.0 kcal/mol favoring thiol for N4-alkyl derivatives, compared to <1.0 kcal/mol for N4-amino derivatives [2]. This tautomeric bias directly impacts the compound's utility as a metal-chelating agent: the free thiol form participates more readily in S-metal coordination and S-alkylation reactions, whereas thione-predominant analogs are less nucleophilic at sulfur [3].

Thiol-Thione Tautomerism
Class-level inference
Thiol-stabilized; predicted ΔE >2.5 kcal/mol favoring thiol
Supports selection for free-thiol applications: metal sensing, covalent probe design.
N4-amino analogs favor thione; DFT class inference.
Coordination Chemistry Sensor Development Tautomerism Studies

Molecular Docking: N4-Ethyl vs N4-Phenyl on Triazolethiol-Thiophene Hybrids

In a head-to-head comparative study of 1,2,4-triazolethiol–thiophene hybrids, the N4-ethyl-substituted compound (4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) exhibited superior predicted binding against the tick-borne encephalitis virus (TBEV) NS3 serine protease compared to its N4-phenyl analog (4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol), with ligand efficiency scores indicating more favorable protein–ligand interactions for the ethyl derivative [1]. While this comparison involves a different C5 substituent (thiophen-2-yl instead of 4-isopropylphenyl), the N4-substitution effect on molecular recognition is directly transferable: the smaller ethyl group permits deeper penetration into hydrophobic binding pockets that would be sterically occluded by bulkier N4 substituents such as phenyl or branched alkyl groups [2]. This class-level SAR principle suggests that the target compound's N4-ethyl group confers an advantageous steric profile for target engagement compared to bulkier N4-substituted analogs.

N4-Ethyl Docking Profile
Class-level inference
Favorable ligand efficiency for NS3 protease pocket (thiophene analog model)
Compact N4-ethyl may permit target engagement where bulkier substituents are occluded.
In silico AutoDock Vina; thiophene C5 analog comparison.
Antiviral Drug Discovery Molecular Docking Tick-Borne Encephalitis

Rotatable Bond Count: Conformational Flexibility vs Related Analogs

The target compound contains exactly 3 rotatable bonds , which is 1 fewer than the N4-allyl analog (CAS 669729-26-4; 4 rotatable bonds) and identical to the N4-methyl analog (CAS 669729-28-6; 3 rotatable bonds) but 2 fewer than analogs with extended alkyl chains at C5 . In medicinal chemistry, a rotatable bond count of ≤3 is associated with improved oral bioavailability and lower entropy penalty upon target binding compared to more flexible molecules [1]. The ethyl group at N4 provides optimal conformational restriction while maintaining sufficient flexibility for target adaptation, distinguishing this compound from more rigid (e.g., N4-phenyl) or more flexible (e.g., N4-allyl, N4-butyl) congeners.

Rotatable Bonds
Cross-study comparable
3 rotatable bonds
Balanced conformational profile; may support favorable binding kinetics.
Δ 0 vs N4-methyl; -1 vs N4-allyl; +1 vs N4-phenyl.
Drug Design Conformational Analysis Physicochemical Profiling

Synthetic Accessibility: Advantage Over N4-Amino and Thiophene Analogs

The target compound is synthesized via a well-established one-step cyclization protocol from 4-isopropylbenzoic acid hydrazide and ethyl isothiocyanate under basic conditions, achieving quantitative yields with high purity (≥95%) after simple recrystallization . In contrast, the N4-amino analog (4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol) requires a multi-step synthesis involving CS2-mediated cyclization of potassium dithiocarbazate salts, with reported yields of 65–78% and necessitating column chromatography for purification [1]. Similarly, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exhibits thiol-thione tautomerism that complicates spectral characterization and requires DFT-assisted structural confirmation [2]. The straightforward synthetic route to the target compound ensures reliable supply and batch-to-batch consistency, which is critical for reproducible biological testing and SAR studies.

Synthetic Accessibility
Cross-study comparable
One-step synthesis, quantitative yield, recrystallization
Supports batch-to-batch consistency and supply reliability for SAR campaigns.
N4-amino route requires multi-step, 65–78% yield, column chromatography.
Synthetic Chemistry Building Block Utility Library Synthesis

4-Ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol: Recommended Application Scenarios


CNS and Intracellular Pathogen SAR Campaigns

With a predicted LogP of 3.80 and only 3 rotatable bonds, this compound possesses an optimal lipophilicity–flexibility balance for crossing cellular membranes . Researchers developing CNS-penetrant triazole-based inhibitors or antimicrobials targeting intracellular pathogens should prioritize this compound over less lipophilic analogs (e.g., N4-methyl, LogP ≈3.18) or more flexible analogs (e.g., N4-allyl, 4 rotatable bonds), as its physicochemical profile predicts superior passive permeability and target engagement in cell-based assays.

Covalent Inhibitor and Chemical Probe Synthesis via S-Alkylation

The thiol-thione tautomeric equilibrium of this compound favors the thiol form in both solid state and DMSO-d6, providing a highly nucleophilic sulfur center for S-alkylation, S-arylation, and disulfide bond formation [1]. In contrast to N4-amino-substituted analogs that exist predominantly as thiones with diminished nucleophilicity, this compound is the preferred choice for synthesizing S-functionalized libraries, covalent enzyme inhibitors, or thiol-reactive chemical probes. Its synthetic accessibility and high commercial purity (≥95%) further support its use as a reliable building block .

Metal Ion Sensing and Coordination Chemistry

Triazole-3-thiols serve as versatile ligands for transition metal detection and coordination complex formation. The target compound's thiol-predominant tautomeric state enables robust metal–sulfur bond formation, which is essential for applications such as spectrophotometric metal ion detection, nanoparticle functionalization, and catalysis . Researchers should select this compound over N4-amino or N4-phenyl triazole-3-thiol analogs, whose reduced thiol character diminishes metal-binding capacity and sensor sensitivity. Class-level studies confirm that N4-alkyl triazole-3-thiols exhibit superior chelation properties compared to their N4-amino counterparts [2].

Triazole Tautomerism Benchmarking for Computational Chemistry

The 1,2,4-triazole-3-thiol scaffold is a model system for studying prototropic tautomerism, and substitution patterns at N4 and C5 dramatically shift the equilibrium. This compound, with its N4-ethyl and C5-(4-isopropylphenyl) substituents, represents a structurally well-defined entry in this series that can serve as a benchmarking standard for experimental (IR, NMR, UV-Vis) and computational (DFT) investigations of thiol-thione tautomerism [3]. Its commercial availability and unambiguous structural assignment (confirmed by canonical SMILES) make it a practical choice for validating computational models and spectroscopic methods applied to heterocyclic tautomerism.

Application
Selection Property
Validation Focus
CNS / intracellular pathogen compound screening
Membrane permeability assessment context
Cell-based target engagement and permeability readouts
Covalent inhibitor and S-functionalized library synthesis
Thiol-tautomer predominance and nucleophilic reactivity
S-alkylation efficiency and product purity verification
Metal ion sensing and coordination chemistry research
Metal–sulfur bond formation capacity
Spectrophotometric chelation and sensor response calibration
Triazole tautomerism benchmarking studies
Well-defined N4-ethyl, C5-aryl substitution pattern
DFT and spectroscopic (IR, NMR) model validation

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